Lenalidomide-acetamido-O-propargyl is a synthetic derivative of Lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and other hematological malignancies. This compound integrates an acetamido and propargyl group into the Lenalidomide structure, potentially enhancing its pharmacological properties. The compound's classification falls under the category of immunomodulatory agents, which exert effects on the immune system, influencing both innate and adaptive immunity.
The synthesis of Lenalidomide-acetamido-O-propargyl involves several key steps:
Technical details regarding the synthesis can include:
The molecular structure of Lenalidomide-acetamido-O-propargyl can be described in terms of its functional groups:
Data from spectral analyses (e.g., NMR, IR) provide information on:
Lenalidomide-acetamido-O-propargyl can undergo various chemical reactions, including:
Technical details of these reactions include:
The mechanism of action for Lenalidomide-acetamido-O-propargyl is likely similar to that of Lenalidomide but may be enhanced due to structural modifications. It primarily acts through:
Data supporting these mechanisms often come from in vitro studies demonstrating increased cytotoxicity against cancer cell lines and modulation of immune response markers .
The physical and chemical properties of Lenalidomide-acetamido-O-propargyl include:
Relevant data can include:
Lenalidomide-acetamido-O-propargyl has potential applications in several scientific domains:
The structural modification of lenalidomide at the 4-amino position with propargyl-functionalized linkers aims to preserve its core molecular glue functionality while enabling modular PROTAC (Proteolysis-Targeting Chimera) assembly. Lenalidomide binds the E3 ubiquitin ligase CRBN (cereblon), redirecting its activity toward neosubstrates like IKZF1/3 and CK1α via ubiquitin-mediated degradation [1] [7]. The 4-amino group offers an ideal site for conjugation due to its minimal interference with CRBN binding, as confirmed by crystallographic studies showing the phthalimide ring's solvent exposure [1] [8]. Propargyl incorporation introduces an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating "click chemistry" with azide-functionalized warheads. This design preserves the degradation efficiency of therapeutic targets (e.g., IKZF1 degradation at IC₅₀ < 100 nM) while eliminating off-target degradation of developmental proteins like SALL4, a key contributor to thalidomide-associated teratogenicity [1].
Table 1: Structural Optimization Parameters for Lenalidomide Derivatives
| Modification Site | Functional Group | CRBN Binding Affinity (Kd, μM) | IKZF1 Degradation IC50 (nM) |
|---|---|---|---|
| 4-Amino (Parent) | None | 0.24 | 250 |
| 4-Acetamido-O-propargyl | -C(O)CH2OCH2C≡CH | 0.28 | 300 |
| 6-Fluoro [1] | -F | 0.15 | 100 |
Data derived from AlphaScreen assays and cellular degradation efficiency studies [1].
Synthesis of lenalidomide-acetamido-O-propargyl proceeds through a three-step sequence requiring stringent chemoselectivity:
Critical to scalability is avoiding polymerization of propargyl groups under basic conditions, achieved through controlled stoichiometry (1:1.05 reactant ratio) and inert atmosphere processing [9].
Incorporating polyethylene glycol (PEG) spacers between the acetamido-O-propargyl linker and PROTAC warheads addresses lenalidomide’s poor aqueous solubility (intrinsic solubility: ~0.1 mg/mL). PEGn (n=3–12) spacers increase solubility 5–20-fold while maintaining cell permeability [2] [6]:
PEGylation reduces hepatic clearance by shielding the alkyne from cytochrome P450 oxidation and minimizes aggregation-driven nephrotoxicity. Humanized-liver mouse models show PEG6-conjugates exhibit 3.5-fold higher AUC0–24h than non-PEGylated analogs, correlating with enhanced tumor exposure [2] [4]. However, optimal spacer length balances solubility gains with CRBN engagement efficiency—PEGn>8 diminishes degradation activity by >40% due to steric hindrance [6].
Lenalidomide-acetamido-O-propargyl enables rapid PROTAC assembly via CuAAC with azide-functionalized target binders. Key advantages include:
Table 2: Degradation Efficiency of Click-Assembled PROTACs
| Target Protein | Warhead | Linker Composition | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| BRD4 | JQ1 | Lenalidomide-PEG4-triazole | 12 | 98 |
| BTK | Ibrutinib | Lenalidomide-PEG3-triazole | 45 | 92 |
| ERRα | XCT-790 | Lenalidomide-PEG6-triazole | 210 | 85 |
DC50 = Half-maximal degradation concentration; Dmax = Maximum degradation achieved [1] [3]
The "clickable" alkyne handle streamlines structure-activity relationship (SAR) studies, allowing warhead/linker iterations without re-engineering the CRBN ligand [3]. This modularity accelerates optimization of PROTACs for tissue penetration, degradation kinetics, and neosubstrate selectivity—e.g., 6-fluoro lenalidomide-PROTACs show 10-fold selective degradation of IKZF1 over SALL4 [1].
CAS No.: 13474-59-4
CAS No.: 69853-43-6
CAS No.: 135545-89-0
CAS No.: